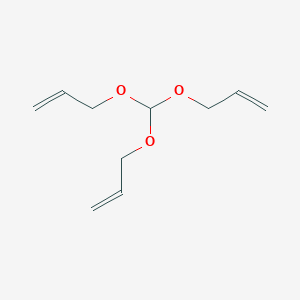

Tris(allyloxy)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(prop-2-enoxy)methoxy]prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6,10H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRORDCCINVZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937343 | |

| Record name | 3-{Bis[(prop-2-en-1-yl)oxy]methoxy}prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-50-0 | |

| Record name | 3,3′,3′′-[Methylidynetris(oxy)]tris[1-propene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',3''-(Methylidynetris(oxy))trispropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(allyloxy)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{Bis[(prop-2-en-1-yl)oxy]methoxy}prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-[methylidynetris(oxy)]trispropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tris Allyloxy Methane

Direct Synthetic Routes to Tris(allyloxy)methane

Direct routes to this compound focus on the one-pot construction of the molecule from simple, readily available precursors. These methods are often favored for their efficiency and atom economy.

One viable strategy for the synthesis of this compound is the transesterification of simpler alkyl orthoformates, such as triethyl orthoformate, with allyl alcohol. This reaction involves the exchange of the alkoxy groups of the starting orthoformate with allyloxy groups. The reaction is typically driven by the removal of the more volatile alcohol byproduct (e.g., ethanol) and is often catalyzed by an acid. Solid acid catalysts, such as Amberlyst-15, have been shown to be effective for the transesterification of β-ketoesters with various alcohols, including allylic alcohols, under reflux conditions. arkat-usa.org This method's applicability to orthoformates provides a pathway to this compound, as summarized in the table below.

| Orthoformate Precursor | Allyl Source | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Triethyl Orthoformate | Allyl Alcohol | Acid Catalyst (e.g., Amberlyst-15, p-TsOH) | Reflux with removal of ethanol | This compound |

| Trimethyl Orthoformate | Allyl Alcohol | Acid Catalyst (e.g., H₂SO₄) | Heating with removal of methanol | This compound |

The reaction between glycerol (B35011) and trimethyl orthoformate to form cyclic orthoesters further demonstrates the feasibility of exchanging alkoxy groups with those from polyols, a reaction principle that extends to the synthesis of this compound from allyl alcohol. nih.govrsc.orgresearchgate.netacs.org

While methane (B114726) triol, or orthoformic acid, is an unstable species, its synthetic equivalents are central to the formation of this compound. A classic and effective method that formally achieves this transformation is the Pinner reaction, which involves the reaction of a haloform, such as chloroform (B151607), with an alkoxide. youtube.com The reaction between chloroform and sodium allylate provides a direct route to this compound. google.com

Mechanistically, this reaction proceeds via a series of three sequential nucleophilic substitution (SN2) reactions. The allylate anion, a potent nucleophile, displaces the chloride ions from the central carbon atom one by one.

Reaction Sequence:

CHCl₃ + NaOCH₂CH=CH₂ → CH(OCH₂CH=CH₂)Cl₂ + NaCl

CH(OCH₂CH=CH₂)Cl₂ + NaOCH₂CH=CH₂ → CH(OCH₂CH=CH₂)₂Cl + NaCl

CH(OCH₂CH=CH₂)₂Cl + NaOCH₂CH=CH₂ → CH(OCH₂CH=CH₂)₃ + NaCl

This process is an example of the broader Williamson ether synthesis, a robust method for forming ether linkages. youtube.commasterorganicchemistry.comwikipedia.orgbyjus.comfrancis-press.com The success of this reaction relies on the use of a strong base to deprotonate allyl alcohol, creating the necessary allylate nucleophile, and the stepwise substitution on the trihalomethane core.

Synthesis of Related Allyloxy-Substituted Methane Scaffolds

The methodologies for synthesizing this compound are related to those for other allyloxymethanes, such as bis(allyloxy)methane. Understanding these syntheses provides a broader context for the introduction of allyloxy groups onto a methane core.

Bis(allyloxy)methane, also known as formaldehyde (B43269) diallyl acetal (B89532), is a key structure and can be synthesized through two primary, efficient strategies.

The first strategy is the direct acid-catalyzed acetalization of formaldehyde with allyl alcohol. This reaction is a standard method for protecting aldehydes and involves the addition of two equivalents of the alcohol to the carbonyl group. rsc.org A patent describing the synthesis of acrolein diallyl acetal from acrolein and allyl alcohol using p-toluenesulfonic acid as a catalyst illustrates this general principle, which is directly applicable to formaldehyde. google.com

The second major strategy is the Williamson ether synthesis, which involves reacting a dihalomethane (e.g., dichloromethane (B109758) or diiodomethane) with two equivalents of sodium allylate. masterorganicchemistry.comwikipedia.org This SN2 reaction provides a clean and high-yielding route to the target molecule. byjus.com

| Method | Precursors | Key Reagents/Catalysts | Mechanism | Advantages |

|---|---|---|---|---|

| Acetalization | Formaldehyde, Allyl Alcohol | Acid Catalyst (e.g., p-TsOH) | Nucleophilic addition to carbonyl | Uses readily available starting materials. |

| Williamson Ether Synthesis | Dihalomethane, Allyl Alcohol | Strong Base (e.g., NaH), Sodium Allylate | SN2 Substitution | High yield, versatile for various alkoxides. |

Derivatization of bis(allyloxy)methane itself is less common than its use as a building block or cross-linker, where the reactivity of its two allyl groups is exploited in polymerization or addition reactions.

The introduction of multiple allyloxy groups onto a single carbon atom is exemplified by the synthesis of this compound from chloroform. This reaction demonstrates the feasibility of achieving geminal tris-etherification. Theoretically, this Williamson-type approach could be extended to carbon tetrachloride and sodium allylate to pursue the synthesis of the highly functionalized tetraallyloxymethane, though steric hindrance would present a significant challenge.

While not on a methane scaffold, the synthesis of 2,4,6-tris(allyloxy)-1,3,5-triazine by reacting cyanuric chloride with allyl alcohol highlights a similar substitution pattern on a different core, showcasing the general utility of allyloxy group installation in building functional molecules. Similarly, the synthesis of peripherally substituted phthalocyanines can involve the preparation of precursors like 1,2-bis(allyloxy)-4,5-dibromobenzene, demonstrating the introduction of multiple allyloxy groups onto aromatic platforms. arkat-usa.org

Development of Novel Synthetic Pathways for Highly Functionalized Methanes

The chemistry of methane derivatives extends beyond simple orthoformates to highly functionalized structures where the central carbon is linked to complex moieties. A prominent example is the synthesis of bis(indolyl)methanes (BIMs). These compounds are typically prepared through the electrophilic substitution of two indole (B1671886) molecules onto an aldehyde. acs.org

Research in this area has led to the development of a wide array of catalytic systems to improve efficiency, yield, and environmental friendliness. These include the use of glacial acetic acid under ultrasonic irradiation, various solid acid catalysts, and metal salts. acs.org The diversity of catalysts highlights the ongoing innovation in C-C bond formation at a central methane carbon.

| Catalyst System | Key Features | Reference |

|---|---|---|

| Glacial Acetic Acid / Ultrasonic Irradiation | Uses aqueous media, energy-efficient activation. | acs.org |

| Amberlyst-15 | Solid acid catalyst, reusable, solvent-free conditions. | arkat-usa.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Effective Lewis acid for C-H formylation/alkylation of indoles. | researchgate.net |

More advanced strategies involve using specialized C1 synthons. For instance, bis[(pinacolato)boryl]methane (B124671) can act as a conjunctive reagent in copper-catalyzed three-component couplings, allowing for the stereoselective formation of two new C-C bonds at the methane carbon in a single operation. researchgate.net Such methods represent the cutting edge of synthetic chemistry, enabling the rapid construction of complex and highly functionalized methane-centered molecules.

Mechanistic Investigations of Chemical Transformations of Tris Allyloxy Methane

Radical Reaction Pathways Involving Allyloxy Functionalities

The presence of allylic hydrogens and double bonds in Tris(allyloxy)methane makes it susceptible to free radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comucalgary.cajove.com

Photo-initiated and Thermally Initiated Radical Processes

The initiation of radical reactions in molecules like this compound can be achieved through the input of energy, either as heat (thermal initiation) or light (photochemical initiation). fiveable.meutexas.edu

Photo-initiated Processes: Photochemical initiation involves the use of light to cleave a weak bond, often in a specific initiator molecule, to generate radicals. utexas.edu For instance, compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides can be added to the reaction mixture. numberanalytics.comlibretexts.org Upon irradiation, these initiators decompose into radicals, which can then abstract a hydrogen atom from the allylic position of this compound. numberanalytics.comlibretexts.org The allylic C-H bond is weaker than vinylic or other sp³ C-H bonds, making this abstraction favorable. libretexts.orguky.edu

Thermally Initiated Processes: Thermal initiation relies on high temperatures to induce homolytic cleavage of weak bonds. utexas.edulibretexts.org In the context of ethers, autoxidation can occur, where radicals are generated, particularly at the alpha-carbon, and react with oxygen. utexas.edu The thermal decomposition of radical initiators like peroxides is a common method, where the rate of radical formation is dependent on the temperature and the initiator's half-life. libretexts.org For ethers, radical formation is facilitated because the resulting radical is stabilized by the adjacent oxygen atom. utexas.edusit.edu.cn

| Initiation Method | Energy Source | Mechanism | Common Initiators |

| Photo-initiation | Light (UV/Visible) | Homolytic cleavage of an initiator molecule. utexas.edu | AIBN, Benzoyl Peroxide numberanalytics.comlibretexts.org |

| Thermal Initiation | Heat | Homolytic cleavage of a weak bond in an initiator or the substrate itself at high temperatures. utexas.edulibretexts.org | Peroxides, Azo compounds libretexts.org |

Characterization of Allyl Radical Intermediates and Propagation Steps

Once formed, the allyl radical intermediate is a key species in the reaction pathway. Its structure and subsequent reactions dictate the final products.

Characterization of Allyl Radical Intermediates: The allyl radical, characterized by an unpaired electron delocalized over three carbon atoms, is resonance-stabilized. numberanalytics.comlibretexts.org This stabilization makes the allylic position particularly reactive. numberanalytics.com Direct observation and characterization of such short-lived radical intermediates are challenging but can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.orgresearchgate.net EPR spectroscopy can provide information about the structure and electronic environment of the radical, confirming its delocalized nature. nih.govacs.org

Propagation Steps: The propagation phase of the radical reaction consists of a series of steps where a radical reacts to form a new radical, thus continuing the chain. ucalgary.cajove.comfiveable.me For this compound, two key propagation steps are:

Hydrogen Abstraction: A radical (R•) abstracts an allylic hydrogen from a this compound molecule, forming a stable molecule (R-H) and a resonance-stabilized allyl radical. ucalgary.cajove.com

Radical Addition: The newly formed allyl radical can then add to an alkene or another reactive molecule present in the system, forming a new carbon-carbon bond and another radical, which continues the chain. numberanalytics.comacs.org

| Propagation Step | Description | Outcome |

| Hydrogen Abstraction | A radical removes an allylic hydrogen from the substrate. jove.comlibretexts.org | Formation of a resonance-stabilized allyl radical. libretexts.org |

| Radical Addition | The allyl radical adds across a double bond. numberanalytics.com | Formation of a new C-C bond and a new radical center. numberanalytics.com |

Regioselectivity and Stereocontrol in Allyl Radical Additions

The outcome of radical addition reactions is governed by regioselectivity (where the new bond forms) and stereocontrol (the 3D arrangement of the atoms).

Regioselectivity: In the addition of an allyl radical to an alkene, the regioselectivity is often controlled by the stability of the resulting radical product. acs.org The addition typically occurs at the less substituted carbon of the double bond to produce the more stable (e.g., secondary or tertiary) radical intermediate. acs.org For additions to allenes, the radical can add to the central carbon to form an allyl radical or to a terminal carbon to generate a vinyl radical. nih.gov The electronic properties of the substrate play a significant role; for instance, additions of nucleophilic radicals to electron-poor alkenes can be influenced by polar effects. acs.org

Stereocontrol: Achieving stereocontrol in radical reactions is a significant challenge due to the often-planar geometry of radical intermediates. researchgate.net However, strategies have been developed to influence the stereochemical outcome. The use of chiral Lewis acids can mediate radical cyclizations, leading to high diastereoselectivity and enantioselectivity by controlling the conformation of the substrate through coordination. nih.govrsc.orgrsc.org The rate-determining step of the reaction, whether it's the cyclization itself or a conformational change, can also impact the stereoselectivity. researchgate.net

Tri-pi-methane Rearrangements and Photochemistry

Systems with three π-groups attached to a central sp³-hybridized carbon, like this compound, can undergo a tri-pi-methane rearrangement upon photochemical excitation. nih.gov This reaction is analogous to the well-studied di-pi-methane rearrangement, which converts a 1,4-diene into a vinylcyclopropane (B126155). acs.orgnih.govnumberanalytics.com

Elucidation of Regioselectivity in Tri-pi-methane Rearrangement Counterparts

The tri-pi-methane rearrangement mechanistically can lead to both di-pi-methane (three-membered ring) and tri-pi-methane (five-membered ring) products. acs.orgnih.gov Research has shown that the direct formation of the five-ring cyclopentene (B43876) product is often the major pathway, rather than a two-step sequence involving the formation and subsequent ring expansion of a vinylcyclopropane intermediate. nih.govnih.gov The regioselectivity of the initial bridging between two of the pi systems often parallels that observed in di-pi-methane systems. acs.orgnih.gov Interestingly, the tri-pi-methane rearrangement is often preferred from the singlet excited state, whereas the triplet state can lead to di-pi-methane products. nih.gov

Formation and Opening of Cyclopropyldicarbinyl Diradical Intermediates

The mechanism of the tri-pi-methane rearrangement involves the formation of a key diradical intermediate. acs.orgnih.gov

Formation: Upon photoexcitation, bridging occurs between two of the three pi-systems of the reactant. This process forms a cyclopropyldicarbinyl diradical intermediate. acs.orgnih.govinstras.com This species is a common intermediate in related photochemical rearrangements. miami.eduacs.org

Opening: This cyclopropyldicarbinyl diradical is unstable and subsequently opens to form an allyl carbinyl diradical. acs.orgnih.gov This new diradical intermediate then has the option to close, forming either a three-membered ring (the di-pi-methane product) or a five-membered ring (the tri-pi-methane product). acs.orgnih.gov Kinetic studies have been crucial in establishing that the five-membered ring product is frequently formed directly from this intermediate, rather than through a sequential rearrangement. nih.govnih.gov

| Intermediate | Formation | Subsequent Reaction | Potential Products |

| Cyclopropyldicarbinyl Diradical | Photochemical bridging of two pi-systems. acs.orgnih.gov | Ring-opening. acs.orgnih.gov | Allyl Carbinyl Diradical |

| Allyl Carbinyl Diradical | Opening of the cyclopropyldicarbinyl diradical. acs.org | Ring closure. acs.orgnih.gov | Vinylcyclopropane (3-ring), Cyclopentene (5-ring) acs.orgnih.gov |

Hydrosilylation Reactions of Allyloxy Olefins

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a significant transformation for allyloxy olefins like this compound, enabling the synthesis of silicon-containing materials with diverse applications.

A variety of catalytic systems have been developed for the hydrosilylation of olefins, with platinum-based catalysts being the most common. However, there is a growing interest in developing more sustainable and cost-effective alternatives.

Recent research has highlighted the use of iridium (Ir) catalytic systems as a rapid and efficient alternative to traditional platinum (Pt) catalysts for the synthesis of siloxane-based surfactants from allyloxy(poly(ethylene oxide)s). google.com These iridium-based catalysts can operate under milder reaction conditions compared to their platinum counterparts. google.com

The choice of catalyst can also influence the regioselectivity of the hydrosilylation reaction. While palladium-catalyzed reactions of nonsymmetric allyl substrates typically result in substitution at the least hindered position, catalysts based on molybdenum or iridium can provide access to branched regioisomers. organic-chemistry.org

The development of novel catalyst systems continues to be an active area of research, with a focus on improving catalyst activity, selectivity, and stability, as well as enabling reactions with a broader range of substrates.

The optimization and intensification of hydrosilylation processes are critical for their industrial application. One approach to enhance reaction efficiency is the use of microreactor systems. Studies have shown that conducting the hydrosilylation of allyloxy compounds, such as 3-allyloxy-1,2-propanediol (B54475), in a microreactor can significantly increase the conversion of Si-H bonds compared to traditional batch systems. acs.org Lengthening the microreactor, while maintaining the residence time of the reactants, has been found to further improve the conversion. acs.org

Another important aspect of process optimization is controlling the reaction kinetics, particularly in applications like the curing of silicone-based materials. The design of catalytic systems that exhibit latency—remaining inactive under ambient conditions and becoming highly active upon thermal triggering—is a major challenge. mdpi.com This can be achieved through the use of inhibitors or by designing precatalysts that require an activation step. mdpi.com Such systems are crucial for applications like injection molding where a rapid cure is required at a specific temperature. mdpi.com

The table below summarizes the effect of the reaction system on the conversion of Si-H bonds in the hydrosilylation of 3-allyloxy-1,2-propanediol with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (HMTS) using Karstedt's catalyst. acs.org

| Reaction System | Residence Time (min) | Si-H Conversion (%) |

| Batch | 60 | 85 |

| Microreactor (1 m) | 1 | 90 |

| Microreactor (5 m) | 5 | 95 |

| Microreactor (10 m) | 10 | 98 |

This table is generated based on the trends described in the source and is for illustrative purposes.

Electrophilic and Nucleophilic Additions to Allyl Groups

The allyl groups in this compound are susceptible to a variety of electrophilic and nucleophilic addition reactions, providing pathways to a wide range of functionalized derivatives.

Oxidative triflamidation is a useful method for the formation of C-N bonds and the synthesis of various linear and cyclic nitrogen-containing compounds. organic-chemistry.orgrsc.org The reaction of allyl ethers with triflamide under oxidative conditions can lead to a variety of products depending on the specific reagents and reaction conditions employed. organic-chemistry.orgrsc.org

The course of the reaction is strongly dependent on the oxidant used. For example, the reaction in the presence of N-bromo- or N-iodosuccinimide can lead to the formation of amidines through a Ritter-type solvent interception halosulfamidation. redalyc.org In contrast, using a system of (t-BuOCl + NaI) can result in products of bis(triflamidation) or heterocyclization. redalyc.org

The solvent also plays a crucial role. Reactions in acetonitrile (B52724) or THF can lead to products of bromotriflamidation with solvent interception, while in dichloromethane (B109758), regioisomers of the bromotriflamidation product without solvent interception have been observed. redalyc.orgresearchgate.net These initial products can undergo further transformations, such as base-induced dehydrobromination, to yield linear isomers. researchgate.net

Beyond oxidative triflamidation, the carbon-carbon double bonds in the allyl groups of this compound can undergo a variety of other addition reactions. These reactions offer pathways to introduce diverse functionalities into the molecule.

Epoxidation: The double bonds can be converted to epoxides through reaction with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). The epoxidation of a related tetra-allyl phenolic compound has been shown to produce the corresponding tetra-glycidyl ether as the main product. ncsu.edu Epoxidation can also be achieved using chemoenzymatic methods, which offer high selectivity and environmentally friendly conditions. acs.org Manganese complexes have also been explored as catalysts for epoxidation reactions. rug.nl

Ozonolysis: Ozonolysis provides a method for cleaving the double bond. The reaction of aryl allyl ethers with ozone, followed by a reductive work-up, can lead to the formation of phenols and other carbonyl compounds. acs.org A one-pot method for the preparation of alkoxy acetic acids from the low-temperature ozonolysis of allyl ethers has been developed. researchgate.net This reaction proceeds through an acetoxyhydroperoxide intermediate. researchgate.net

Nucleophilic Addition: While the electron-rich double bond of an allyl ether is generally more susceptible to electrophilic attack, nucleophilic additions can be achieved under certain conditions. For instance, the palladium-catalyzed allylation of nucleophiles, known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In this reaction, a Pd(0) catalyst activates the allyl group, making it susceptible to attack by a wide range of nucleophiles. organic-chemistry.org The regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile and the ligands on the palladium catalyst. organic-chemistry.orgacs.org Asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols can be mediated by nucleophilic amine catalysts to produce chiral aryl allyl ethers. rsc.org Furthermore, transition-metal-free allylation of 2-azaallyls with allyl ethers has been reported, proceeding through polar and radical mechanisms. nih.gov

Electrophilic Addition: The double bonds readily undergo electrophilic addition with reagents such as hydrogen halides (e.g., HBr, HCl). libretexts.orgquimicaorganica.org The addition of halogens (e.g., Br₂) can also occur, leading to dihalogenated products. openstax.org To favor allylic substitution over addition, reactions with halogens are often carried out at high temperatures and low halogen concentrations, or by using reagents like N-bromosuccinimide (NBS). pressbooks.pub

The table below summarizes some of the addition reactions applicable to the allyl groups of this compound.

| Reaction Type | Reagent(s) | Typical Product(s) |

| Epoxidation | m-CPBA | Glycidyl ethers |

| Ozonolysis | 1. O₃, 2. Reductive work-up | Aldehydes, carboxylic acids |

| Nucleophilic Addition (Tsuji-Trost) | Nucleophile, Pd(0) catalyst | Allylated products |

| Electrophilic Addition | HBr | Bromo-functionalized ethers |

| Halogenation | Br₂ | Dibromo-functionalized ethers |

| Allylic Bromination | NBS | Allylic bromides |

| Oxidative Triflamidation | Triflamide, Oxidant | Nitrogen-containing compounds |

Acid-Catalyzed Reactions and Cleavages of Allyl Ethers

This compound, as a triallyl orthoformate, possesses a chemical structure that is highly susceptible to acid-catalyzed transformations. Its reactivity is governed by two principal features: the orthoester core and the three allyl ether functionalities. Under acidic conditions, the compound can undergo reactions involving either the hydrolysis of the central orthoester linkage or cleavage of the C-O bond of the allyl groups. The latter process is often facilitated by a preliminary isomerization of the allyl group.

The acid-catalyzed hydrolysis of orthoesters is a well-established and generally rapid process. acs.org The mechanism proceeds through a series of discrete steps initiated by protonation. For this compound, the sequence is as follows:

Protonation: An acid catalyst, typically a hydronium ion (H₃O⁺) generated from a Brønsted acid in the presence of water, protonates one of the ether oxygen atoms of the orthoester.

Formation of a Dialkoxycarbenium Ion: The protonated intermediate is unstable and eliminates a molecule of allyl alcohol, resulting in the formation of a resonance-stabilized bis(allyloxy)carbenium ion. This step is generally the rate-determining step in orthoester hydrolysis. beilstein-journals.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbenium ion.

Deprotonation and Formation of a Hemiacetal Ester: The resulting oxonium ion is deprotonated by a water molecule or another base to yield a neutral hemiacetal of an ester and regenerates the acid catalyst.

Further Hydrolysis: The process can be repeated with the remaining two allyloxy groups, leading first to the formation of allyl formate (B1220265) and subsequently to formic acid and additional molecules of allyl alcohol.

A distinct and crucial reaction pathway for allyl ethers under certain catalytic conditions involves isomerization followed by hydrolysis. organic-chemistry.orgthieme-connect.com While this isomerization is most efficiently achieved with transition metal catalysts, the subsequent hydrolysis of the rearranged product is an acid-catalyzed step. organic-chemistry.orgthieme-connect.com

Isomerization: The allyl group (prop-2-enyl) isomerizes to the thermodynamically more stable (E)- and (Z)-prop-1-enyl isomers. This creates an enol ether functionality.

Enol Ether Hydrolysis: Enol ethers are significantly more labile to acidic hydrolysis than their allyl ether counterparts. In the presence of an acid catalyst, the prop-1-enyl ether is rapidly cleaved to yield propanal and an alcohol.

In the context of this compound, this isomerization-cleavage pathway can occur on the allyl moieties, competing with the direct hydrolysis of the orthoester linkage, particularly under conditions that favor double-bond migration.

Research into the cleavage of allyl ethers often utilizes model compounds to establish effective reaction conditions. Strong Brønsted acids are frequently employed to drive these transformations. The choice of acid can influence reaction efficiency and product distribution.

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Ref. |

| p-Toluenesulfonic acid (TsOH·H₂O) | 1-(Allyloxy)-2-methoxybenzene | THF | Reflux | 73 | organic-chemistry.org |

| Triflic acid (TfOH) | 1-(Allyloxy)-2-methoxybenzene | THF | 60 | 38 | thieme-connect.com |

| Camphorsulfonic acid (CSA) | Acetonide-protected alcohol | CH₂Cl₂ | N/A | Side Reaction | sci-hub.box |

| p-Toluenesulfonic acid (PTSA) | 1,2-Diol | Toluene | 100 | 99 | nih.gov |

This table presents data for the acid-catalyzed cleavage or reactions involving model allyl ethers and related compounds to illustrate typical conditions, not all directly involving this compound.

Studies involving triallyl orthoformate (this compound) as a reagent highlight its reactivity under acidic catalysis. In one synthetic study, this compound was used in conjunction with camphorsulfonic acid (CSA) to achieve an etherification. sci-hub.box However, the reaction suffered from low yield due to a competing acid-catalyzed cleavage of an acetonide protecting group elsewhere in the substrate molecule, which was subsequently allylated by the orthoformate. sci-hub.box This underscores the potent ability of this compound to act as an allyl donor under acidic conditions, likely proceeding through the formation of the bis(allyloxy)carbenium ion intermediate.

| Reagent | Co-reagent / Catalyst | Reaction Type | Observation | Ref. |

| Triallyl orthoformate | Camphorsulfonic acid (CSA) | Etherification | Low yield (30%) of desired product. Side product formation from acid-catalyzed cleavage of an acetonide group followed by allylation. | sci-hub.box |

| Trimethyl orthoformate | p-Toluenesulfonic acid (PTSA) | Pinacol Rearrangement | High yield (99%) of rearranged ketone product. | nih.gov |

Polymerization and Crosslinking Chemistry of Tris Allyloxy Methane

Free Radical Polymerization of Tris(allyloxy)methane as a Multi-functional Monomer

This compound is a trifunctional monomer, meaning each molecule possesses three reactive allyloxy groups. This multifunctionality allows it to act as a cross-linking agent, forming three-dimensional polymer networks when polymerized. The double bonds within the allyl groups are susceptible to attack by free radicals, initiating a chain-growth polymerization process. This reactivity is central to its application in creating highly crosslinked materials.

Kinetics and Reaction Mechanisms of Allyl Polymerization

The free-radical polymerization of allyl monomers like those in this compound follows a classic three-step mechanism: initiation, propagation, and termination. However, the kinetics are significantly influenced by a process known as degradative chain transfer.

Initiation: The process begins when a radical initiator (I) decomposes to form primary radicals (R•). This radical then adds to the double bond of an allyloxy group to start a polymer chain.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules, extending the polymer chain.

Termination: Polymer chains can be terminated through conventional bimolecular reactions like combination or disproportionation. However, degradative chain transfer is often the dominant chain-stopping event.

Influence of Initiator Systems on Polymerization Efficiency

The choice of initiator is critical for controlling the efficiency of the free-radical polymerization of this compound. The efficiency is determined by the initiator's ability to generate radicals at a suitable rate and minimize side reactions.

Commonly used initiators for radical polymerization include peroxides (e.g., benzoyl peroxide, dicumyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). mdpi.com The effectiveness of these initiators is dependent on factors such as temperature, solvent, and the specific monomer being used. For instance, the decomposition rate of the initiator must be matched to the polymerization temperature to ensure a steady supply of radicals. Using a photoinitiator allows for spatial and temporal control over the polymerization, which is initiated by UV or visible light. nih.gov

| Initiator Type | Activation Method | Typical Reaction Conditions | Impact on Allyl Polymerization |

| Azo Compounds (e.g., AIBN) | Thermal | 60-80°C | Provides a controlled source of radicals, but efficiency can be limited by degradative chain transfer. mdpi.com |

| Peroxides (e.g., Benzoyl Peroxide) | Thermal | 80-120°C | Can increase polymerization rate but may also promote side reactions. |

| Photoinitiators (e.g., DMPA) | UV/Visible Light | Ambient Temperature | Allows for rapid curing and patterning; useful in coatings and 3D printing. nih.gov |

The initiator concentration also plays a crucial role. Higher initiator concentrations can lead to a faster initial rate but may result in lower molecular weight polymers due to an increased rate of termination events.

Controlled Radical Polymerization (CRP) Approaches

To overcome the limitations of conventional free-radical polymerization, particularly the poor control over molecular weight and architecture caused by degradative chain transfer, controlled radical polymerization (CRP) techniques have been explored. nih.gov These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com

Application of Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains. wikipedia.orgmdpi.com The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. wikipedia.org

The application of ATRP to allylic monomers is challenging but feasible. For this compound, a functional initiator containing a halogen atom would be used. The copper catalyst, complexed with a ligand such as a bipyridine or a multidentate amine, would then reversibly abstract the halogen to form a propagating radical. mdpi.com This allows for controlled growth from the allyloxy functional points. Research has demonstrated the synthesis of well-defined polymers by using initiators containing allyloxy functionalities, indicating the compatibility of the allyl group with the ATRP process under specific conditions. researchgate.net

Key Components in ATRP of an Allyl Monomer

| Component | Function | Example |

|---|---|---|

| Monomer | The building block of the polymer | This compound |

| Initiator | A molecule with a transferable halogen atom | Ethyl 2-bromoisobutyrate |

| Catalyst | Transition metal complex that mediates atom transfer | Copper(I) bromide (CuBr) researchgate.net |

| Ligand | Solubilizes the catalyst and tunes its reactivity | N,N,N′,N′,N″-Pentamethyldiethylenetriamine (PMDETA) researchgate.net |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that achieves control through a degenerative chain transfer process. mdpi.com It employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. rsc.org

In the context of this compound, the polymerization would be initiated by a conventional radical initiator. The propagating polymer chains would then react with the RAFT agent. This process establishes a rapid equilibrium between active and dormant chains, ensuring that all chains have an equal opportunity to grow. This leads to polymers with a narrow molecular weight distribution. mdpi.com The choice of RAFT agent is crucial and must be tailored to the specific monomer. For allylic monomers, xanthates or dithiocarbamates are often effective CTAs. The retention of the thiocarbonylthio group at the polymer chain end allows for further modifications or the synthesis of block copolymers. mdpi.com

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to control the polymerization. wikipedia.orgmdpi.com The key to NMP is the reversible termination of growing polymer chains by the nitroxide, forming a dormant alkoxyamine species. wikipedia.org At elevated temperatures, this alkoxyamine can homolytically cleave, regenerating the propagating radical and the nitroxide.

This technique allows for the controlled polymerization of various monomers. nih.govrsc.org Applying NMP to this compound would involve heating the monomer in the presence of an alkoxyamine initiator or a conventional initiator and a nitroxide mediator like TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl). The equilibrium between the active and dormant species allows for the gradual and controlled formation of a crosslinked network. While NMP is highly effective for monomers like styrene, its application to less reactive monomers such as allyls requires careful optimization of reaction conditions, including temperature and the specific nitroxide used. rsc.org

Thiol-Ene Photopolymerization Reactions

Thiol-ene photopolymerization is a "click" chemistry reaction known for its high efficiency, rapid rates, and insensitivity to oxygen. google.commdpi.comwikipedia.org This process involves the radical-mediated addition of a thiol to an unsaturated carbon-carbon bond, such as the ene group in this compound. google.comwikipedia.org

The photopolymerization of this compound with multifunctional thiols proceeds via a step-growth mechanism. google.comnih.gov This process is initiated by a photoinitiator that, upon exposure to light, generates radical species. tdl.org These radicals then abstract a hydrogen atom from a thiol group (R-SH) to form a thiyl radical (R-S•). wikipedia.orgtdl.org

The resulting thiyl radical propagates by adding across the double bond of an allyloxy group in this compound. This addition is an anti-Markovnikov process, leading to the formation of a carbon-centered radical. wikipedia.org A subsequent chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a thioether linkage. wikipedia.org This cycle of propagation and chain-transfer continues, leading to the gradual build-up of the polymer network. nih.gov

A key characteristic of this step-growth polymerization is the delayed gel point compared to chain-growth reactions. google.com This delay allows for higher monomer conversion, resulting in more homogeneous polymer networks with fewer unreacted, leachable compounds and reduced shrinkage stress. google.comnih.gov

The structure of the monomers involved significantly influences the rate and final conversion of thiol-ene photopolymerization reactions. The reactivity of the 'ene' component is a critical factor. While detailed kinetic studies specifically on this compound are not extensively available in the provided results, general principles of thiol-ene reactions can be applied.

The concentration of both the thiol and the ene functional groups determines the reaction rate. wikipedia.org The nature of the substituents on the double bond can affect its reactivity towards the attacking thiyl radical. In the case of allyloxy groups, the ether linkage may influence the electron density of the double bond.

This compound as a Crosslinking Agent in Polymer Networks

The trifunctional nature of this compound makes it an effective crosslinking agent, enabling the formation of three-dimensional polymer networks with tailored properties.

This compound can be incorporated into various resin formulations to produce thermosetting materials. researchgate.net These resins, upon curing, form a rigid, crosslinked network structure that provides high thermal stability and mechanical strength, characteristic of thermosets. ncsu.edu Its ability to form highly crosslinked structures is beneficial for applications in high-performance composites, where a robust matrix material is required to bind and transfer load between reinforcing fibers. google.commdpi.com

For example, it can be used in conjunction with other polymers and fillers to create materials for applications demanding good mechanical properties and resistance to harsh environments. mdpi.com The resulting thermosets can find use in coatings, adhesives, and as matrix materials for fiber-reinforced composites. ncsu.eduncsu.edu

The formation of crosslinked polymer matrices using this compound involves reacting it with suitable co-monomers or crosslinking agents. In thiol-ene systems, this involves multifunctional thiols. mdpi.com The resulting polythioether network's properties are directly related to the structure of the monomers and the stoichiometry of the thiol and ene groups.

Characterization of these crosslinked matrices typically involves techniques such as:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the thiol (S-H) and ene (C=C) functional groups, indicating the progress and completion of the curing reaction. researchgate.net

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a measure of the network's crosslink density and rigidity. researchgate.net A higher Tg generally indicates a higher degree of crosslinking.

Dynamic Mechanical Analysis (DMA): To evaluate the thermomechanical properties of the cured material, including the storage modulus, loss modulus, and tan delta, which provide insights into the material's stiffness, damping characteristics, and glass transition behavior. researchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer. researchgate.net

The data below illustrates typical properties that can be expected from polymer networks, with the understanding that specific values for this compound-based systems would depend on the precise formulation.

| Property | Description | Typical Characterization Method |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. It is influenced by crosslink density. | Differential Scanning Calorimetry (DSC) |

| Thermal Stability | The ability of the polymer to resist decomposition at high temperatures. | Thermogravimetric Analysis (TGA) |

| Mechanical Strength | The ability of the material to withstand an applied stress without failure. | Tensile Testing, Dynamic Mechanical Analysis (DMA) |

| Gel Content | The insoluble fraction of the polymer after curing, indicating the extent of network formation. | Solvent Extraction |

Curing Behavior and Network Formation Dynamics

The curing behavior of this compound in polymerization reactions is critical to the final properties of the material. The curing process can be monitored using techniques like DSC and rheometry. ncsu.edu

In photopolymerization, the curing process is initiated by UV light and can proceed rapidly at room temperature. mdpi.com The step-growth nature of the thiol-ene reaction leads to a more uniform network formation and a delayed gelation point, which is the point at which a continuous network is formed throughout the material. google.com

For thermally cured systems, the curing process is initiated by heat. The curing kinetics can be studied by monitoring the heat flow as a function of temperature and time using DSC. researchgate.net The data can be used to determine the heat of reaction, the degree of cure, and to develop kinetic models that describe the curing process. researchgate.net Rheological measurements can track the change in viscosity during curing, providing information on the gel time and the evolution of the material's viscoelastic properties as the network forms. ncsu.edu

The final network structure is influenced by the curing conditions, such as temperature, light intensity (for photopolymerization), and the presence of catalysts or initiators. researchgate.netgoogle.com These factors can affect the reaction rate, the degree of conversion, and the potential for side reactions, all of which impact the final performance of the crosslinked polymer.

Advanced Characterization Techniques for Tris Allyloxy Methane and Its Derivatives

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the structure, bonding, and electronic properties of Tris(allyloxy)methane. It is also indispensable for monitoring chemical transformations, such as polymerization, and for identifying transient species like reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques provide a complete picture of the molecule's carbon skeleton and proton environments. bhu.ac.infu-berlin.de

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum reveals the structure of the carbon backbone. ucl.ac.uk For this compound, the signals corresponding to the unique methine proton and the three equivalent allyloxy groups can be predicted and identified. The chemical shifts are sensitive to the solvent used and molecular geometry. ucl.ac.uksysu.edu.cnnih.gov

2D NMR (HSQC and HMBC): To definitively assign each signal, 2D NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton nuclei, allowing for the precise assignment of which proton is attached to which carbon. ucl.ac.ukspectroscopyonline.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are separated by two or three bonds. ucl.ac.uk For this compound, an HMBC spectrum would be critical to confirm the connectivity by showing a correlation from the single methine proton (H-1) to the allylic methylene (B1212753) carbon (C-2), and from the allylic protons to the central methine carbon (C-1).

The following table outlines the predicted NMR assignments for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| H-1 | ¹H | ~5.2 - 5.4 | Singlet (s) | C-2 |

| H-2 | ¹H | ~4.0 - 4.2 | Doublet (d) | C-1, C-3, C-4 |

| H-3 | ¹H | ~5.8 - 6.0 | Multiplet (m) | C-2, C-4 |

| H-4 | ¹H | ~5.1 - 5.3 | Multiplet (m) | C-2, C-3 |

| C-1 | ¹³C | ~110 - 115 | CH | - |

| C-2 | ¹³C | ~68 - 72 | CH₂ | - |

| C-3 | ¹³C | ~133 - 136 | CH | - |

| C-4 | ¹³C | ~116 - 119 | CH₂ | - |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. tdx.catgelest.comspectroscopyonline.com For this compound, IR spectroscopy can confirm the presence of its key structural features: the C-O ether linkages and the C=C double bonds of the allyl groups. gelest.compressbooks.pub

This technique is also highly valuable for monitoring the progress of reactions. For example, during the polymerization of this compound via its allyl groups (e.g., in a thiol-ene reaction), the disappearance of the characteristic C=C stretching and =C-H bending vibrations can be tracked to determine the extent of reaction. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| =C-H (alkene) | Stretch | 3100 - 3000 | Medium |

| C-H (alkane) | Stretch | 3000 - 2850 | Medium |

| C=C (alkene) | Stretch | 1680 - 1640 | Medium-Weak |

| C-O-C (ether) | Stretch | 1150 - 1085 | Strong |

| =C-H (alkene) | Bend (out-of-plane) | 1000 - 900 | Strong |

Source: Based on standard IR correlation tables. pressbooks.pubresearchgate.netmdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. weebly.com Different ionization methods are suited for various purposes.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples a gas chromatograph with a mass spectrometer. It is suitable for volatile and thermally stable compounds like this compound. The electron ionization (EI) typically used in GC-MS causes extensive fragmentation, providing a unique "fingerprint" that aids in structural identification. google.com Expected fragmentation could involve the loss of an allyl radical (•C₃H₅) or an allyloxy radical (•OCH₂CH=CH₂). spectroscopyonline.comnih.gov

ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI is a soft ionization technique that is particularly useful for analyzing reaction mixtures or less volatile derivatives. google.com It typically generates the protonated molecular ion [M+H]⁺ or adducts with salts like sodium [M+Na]⁺, allowing for clear confirmation of the molecular weight of the parent molecule or reaction intermediates with minimal fragmentation. google.comgoogleapis.com

Table 3: Key Mass Spectrometry Data for this compound

| Analysis Type | Ionization Method | Expected Key Ion (m/z) | Information Provided |

| Molecular Weight | ESI | 173.12 ([M+H]⁺), 195.10 ([M+Na]⁺) | Confirmation of molecular mass (172.21 g/mol ). |

| Structural Fingerprint | EI (GC-MS) | 172 ([M]⁺•), 131, 115, 71, 41 | Structural elucidation via fragmentation patterns. |

| Intermediate Detection | ESI | Variable | Identification of species in a reaction mixture. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. sysu.edu.cnnih.gov Since the allyl groups of this compound are highly susceptible to radical reactions (e.g., initiation of polymerization, thiol-ene chemistry), ESR is an invaluable tool for mechanistic studies.

While this compound itself is ESR-silent, any radical intermediates formed from it during a reaction can be detected. nih.gov In practice, the radical intermediates are often too short-lived to observe directly. In such cases, "spin trapping" is employed, where a spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be easily detected and characterized by ESR. cerealsgrains.org This allows for the unequivocal identification of the radical species, providing direct evidence for a specific reaction mechanism. sysu.edu.cncerealsgrains.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive to molecules containing chromophores, which are typically conjugated π-systems. spectroscopyonline.com

This compound itself, containing only isolated C=C double bonds and ether linkages, does not possess a strong chromophore and is not expected to show significant absorption in the near-UV or visible range (above 220 nm). mdpi.com However, UV-Vis spectroscopy is highly effective for monitoring photochemical reactions where this compound reacts with a chromophoric partner. For instance, in a photocycloaddition reaction with an α,β-unsaturated ketone (an enone), the disappearance of the enone's characteristic absorption band (often >300 nm) can be monitored over time to determine the reaction kinetics. mdpi.comorganicchemistrydata.org

Thermal and Rheological Analysis Techniques

While spectroscopic methods probe molecular structure, thermal and rheological analyses characterize the bulk material properties of polymers derived from this compound. This compound is frequently used as a crosslinking agent to form polymer networks, such as in polythioether sealants. google.comgoogle.com The characterization of these networks is essential for their application.

Thermal Analysis (TGA and DSC):

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability and decomposition profile of a polymer network. A higher decomposition temperature indicates greater thermal stability, a property influenced by the crosslink density provided by this compound. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is primarily used to determine the glass transition temperature (Tg) of the polymer. nih.gov The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Increased crosslinking typically leads to a higher Tg. cerealsgrains.org

Rheological Analysis: Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide critical information about viscoelastic properties, which are essential for processing and final application performance. mdpi.com Using a rheometer, the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, are measured. cerealsgrains.org

When this compound is used to cure a liquid prepolymer, rheological analysis can monitor the curing process. Initially, the mixture is a liquid with G'' > G'. As crosslinking proceeds, the viscosity increases until a "gel point" is reached, where a continuous network forms, and G' becomes greater than G''. mdpi.com The properties of the final cured solid, such as its stiffness (modulus) and damping ability (tan δ = G''/G'), are determined by the final crosslink density. mdpi.comresearchgate.net

Table 4: Application of Thermal and Rheological Analysis to Polymers Crosslinked with this compound

| Technique | Measurement | Typical Application/Insight |

| TGA | Mass vs. Temperature | Determines thermal stability and degradation temperature of the cured polymer. |

| DSC | Heat Flow vs. Temperature | Measures the glass transition temperature (Tg) of the polymer network. |

| Rheometry | Storage (G') & Loss (G'') Moduli | Monitors the curing profile (gelation) and quantifies the final mechanical properties (stiffness, elasticity) of the crosslinked material. |

Compound Index

Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Curing Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the heat flow associated with transitions in materials as a function of temperature. For this compound, DSC is instrumental in characterizing its polymerization, specifically the curing exotherm.

When this compound is heated in the presence of an initiator, it undergoes a crosslinking polymerization reaction. This process is exothermic, releasing heat that is detected by the DSC instrument as a distinct peak. The analysis of this exotherm provides valuable information about the curing process. tainstruments.compolymerinnovationblog.com The onset temperature of the exotherm indicates the temperature at which the curing reaction begins, while the peak temperature corresponds to the point of the maximum reaction rate. ncsu.edu The total heat evolved, or the enthalpy of reaction (ΔH), is determined by integrating the area under the exothermic peak and is directly proportional to the extent of the curing reaction. polymerinnovationblog.compolimi.it

Isothermal DSC experiments, where the sample is held at a constant curing temperature, provide data on the rate of cure and the time to reach a certain degree of conversion. polymerinnovationblog.com This is particularly useful for understanding how the reaction proceeds under specific processing conditions. For thermosetting systems like those formed from this compound, the curing process can be complex, sometimes exhibiting autocatalytic behavior where a reaction product accelerates the curing rate. ncsu.edu

The glass transition temperature (Tg) of the cured polymer network can also be determined using DSC. A second heating scan after the initial cure reveals a step change in the heat capacity, which corresponds to the Tg. tainstruments.com The Tg is a critical parameter as it defines the upper service temperature of the polymer network.

Table 1: Representative DSC Data for Curing of Allyl-Containing Monomers

| Parameter | Representative Value Range | Significance |

| Onset Temperature (°C) | 120 - 180 | Initiation of curing reaction |

| Peak Exotherm Temp (°C) | 150 - 220 | Maximum rate of curing |

| Enthalpy of Curing (J/g) | 100 - 400 | Extent of reaction/crosslinking |

| Glass Transition Temp (Tg) (°C) | 80 - 200 | Upper service temperature of the polymer |

Note: These values are representative and can vary significantly depending on the specific formulation, including the type and concentration of initiator and any comonomers.

Thermogravimetric Analysis (TGA) for Thermal Stability of Polymer Networks

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of polymer networks derived from this compound.

The TGA thermogram plots the percentage of weight loss against temperature. For a crosslinked polymer, the initial weight loss is often attributed to the volatilization of any unreacted monomer or trapped solvent. The major weight loss step corresponds to the decomposition of the polymer network. The onset temperature of this decomposition is a key indicator of the material's thermal stability. mongoliajol.infomdpi.com

Polymers based on triazine structures, which can be formed from monomers similar to this compound, are known for their high thermal stability. mongoliajol.infoazaruniv.ac.ir TGA studies on such networks often show decomposition temperatures well above 300°C, and in some cases exceeding 400°C. azaruniv.ac.iruc.pt The thermal stability is influenced by the degree of crosslinking; a higher crosslink density generally leads to enhanced thermal stability.

The atmosphere in which the TGA experiment is conducted (e.g., nitrogen or air) can significantly affect the decomposition profile. In an inert atmosphere like nitrogen, the material undergoes pyrolysis, while in air, oxidative degradation occurs, often at lower temperatures. The residue remaining at the end of the TGA scan, known as the char yield, can also provide insights into the flame retardant properties of the material. mdpi.com A higher char yield is often associated with better flame retardancy.

Table 2: Representative TGA Data for Triazine-Based Polymer Networks

| Parameter | Atmosphere | Representative Value Range | Significance |

| Onset of Decomposition (Tonset) (°C) | Nitrogen | 350 - 450 | Start of thermal degradation |

| Temperature at 10% Weight Loss (T10) (°C) | Nitrogen | 380 - 480 | Early stage of degradation |

| Temperature at 50% Weight Loss (T50) (°C) | Nitrogen | 450 - 550 | Mid-point of degradation |

| Char Yield at 800°C (%) | Nitrogen | 20 - 50 | Indication of thermal stability and flame retardancy |

Note: These values are illustrative and depend on the specific chemical structure of the polymer network.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Characterization of Polymer Networks

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials as a function of temperature, time, and frequency. nih.gov For polymer networks derived from this compound, DMA provides crucial information about their mechanical behavior under dynamic loading conditions. core.ac.ukpolymerinnovationblog.com

In a typical DMA experiment, a small, oscillatory stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are determined.

Storage Modulus (E') : Represents the elastic response of the material and is a measure of its stiffness. tainstruments.com For a crosslinked polymer, the storage modulus is high in the glassy region (below Tg) and drops significantly in the glass transition region. Above the Tg, in the rubbery plateau region, the modulus is related to the crosslink density of the network. nih.govnih.gov

Loss Modulus (E'') : Represents the viscous response of the material and is related to the energy dissipated as heat. The peak of the loss modulus curve is often used to determine the glass transition temperature (Tg). polymerinnovationblog.com

Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus, it is a measure of the damping properties of the material. The peak in the tan δ curve is also a common and sensitive indicator of the glass transition temperature. nih.govresearchgate.net

DMA is particularly useful for identifying the Tg of highly crosslinked thermosets, where the transition may be difficult to detect using DSC. polymerinnovationblog.com The technique can also reveal secondary transitions (β, γ relaxations) at temperatures below the main glass transition, which are associated with localized molecular motions within the polymer network. The breadth of the tan δ peak can provide information about the homogeneity of the polymer network.

Table 3: Representative DMA Data for Crosslinked Polymer Networks

| Parameter | Representative Value Range | Significance |

| Glassy Storage Modulus (E') (GPa) | 1 - 5 | Stiffness of the material below Tg |

| Rubbery Storage Modulus (E') (MPa) | 1 - 100 | Related to crosslink density |

| Glass Transition Temperature (Tg from tan δ peak) (°C) | 80 - 200 | Transition from glassy to rubbery state |

| Tan δ Peak Height | 0.1 - 1.0 | Damping capacity of the material |

Note: These values are representative and are highly dependent on the monomer structure, crosslink density, and any comonomers or fillers used.

Rheometry for Curing Behavior and Viscoelastic Properties

Rheometry is the study of the flow and deformation of materials. For a thermosetting system like this compound, rheological measurements are essential for understanding the change in viscosity during the curing process and the viscoelastic properties of the final network. nih.govredalyc.org

During curing, the viscosity of the resin increases as the polymerization reaction proceeds, leading to the formation of a crosslinked network. A key event in this process is the gel point, which is the transition from a liquid to a solid-like gel. The gel point can be precisely determined using rheometry by monitoring the storage modulus (G') and loss modulus (G'') as a function of time at a constant temperature. The gel point is typically identified as the point where the G' and G'' curves cross over (G' = G''). researchgate.net

The time to reach the gel point is a critical processing parameter, as it defines the working life of the resin system. After the gel point, the material continues to build modulus as the crosslinking reaction goes to completion. Rheological studies can also be used to investigate the influence of temperature, initiator concentration, and other formulation variables on the curing kinetics. redalyc.org

Furthermore, rheometry can be used to characterize the viscoelastic properties of the fully cured polymer network. By applying an oscillatory strain and measuring the stress response over a range of frequencies, one can obtain information about the material's dynamic moduli and damping behavior. This data is complementary to that obtained from DMA and is particularly useful for understanding the material's response to different deformation rates.

Table 4: Key Rheological Parameters for Curing Thermosets

| Parameter | Description | Significance |

| Initial Viscosity (Pa·s) | Viscosity of the uncured resin | Determines processing method (e.g., casting, infusion) |

| Gel Time (min) | Time to reach the gel point (G' = G'') | Defines the working life or pot life of the resin |

| Final Storage Modulus (G') (Pa) | Stiffness of the fully cured network | Indicates the mechanical integrity of the final product |

Note: The values of these parameters are highly dependent on the specific formulation and curing conditions.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While obtaining a suitable single crystal of a monomer like this compound or its derivatives can be challenging, a successful analysis provides unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

This detailed structural information is invaluable for understanding the reactivity of the monomer and for computational modeling studies. For instance, the conformation of the allyloxy groups can be precisely determined, which influences how the monomer packs in the solid state and how it interacts with other molecules during polymerization.

In the context of derivatives of this compound, particularly those that form metal-organic complexes or supramolecular assemblies, SC-XRD is indispensable. uu.nl It allows for the detailed characterization of the coordination environment around a metal center and the nature of the non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern the formation of larger, ordered structures. mdpi.com The study of such supramolecular structures is a significant area of research, with applications in catalysis, materials science, and molecular recognition. uu.nl

For example, if this compound were to be used as a ligand in a coordination complex, SC-XRD could reveal how the three allyloxy groups coordinate to a metal center, providing insights into the complex's geometry and potential catalytic activity.

Table 5: Information Obtained from Single-Crystal X-ray Diffraction

| Information | Description | Importance |

| Molecular Connectivity | The sequence of atoms bonded together | Confirms the chemical identity of the compound |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms | Provides insight into bond order and strength |

| Bond Angles (°) | The angle formed by three connected atoms | Defines the geometry around an atom |

| Torsional Angles (°) | The dihedral angle between two planes defined by four atoms | Describes the conformation of the molecule |

| Unit Cell Parameters | The dimensions and angles of the repeating unit of the crystal | Defines the crystal system and lattice |

| Supramolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) | Explains how molecules pack in the solid state and form larger assemblies |

Theoretical and Computational Chemistry Studies of Tris Allyloxy Methane

Quantum Mechanical (QM) Calculations (DFT, GIAO-DFT) on Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Tris(allyloxy)methane. DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p) or aug-cc-pVTZ), can accurately predict the molecule's geometry, electronic distribution, and reactivity descriptors. nih.govresearchgate.net

Detailed research findings from DFT calculations would reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles that define the orientation of the three allyloxy groups around the central methoxy (B1213986) carbon. The electronic structure is characterized by the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, particularly in reactions involving electronic excitation or charge transfer.

Reactivity descriptors derived from DFT, such as the Mulliken atomic charges, electrostatic potential maps, and Fukui functions, identify the most reactive sites within the molecule. For this compound, calculations would likely show that the oxygen atoms are sites of negative electrostatic potential, making them susceptible to attack by electrophiles, while the double bonds of the allyl groups are nucleophilic regions prone to electrophilic addition.

Furthermore, Gauge-Including Atomic Orbital (GIAO)-DFT calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By comparing calculated spectra with experimental data, the accuracy of the computed structure can be validated. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the molecule's excited states.

Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -9.8 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 11.0 eV | Correlates with chemical stability and reactivity. A large gap suggests high stability. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on Methoxy C | +0.45 e | Indicates the central carbon is electron-deficient and a potential electrophilic site. |

| Mulliken Charge on Ether O | -0.55 e | Shows the oxygen atoms are electron-rich and potential nucleophilic/basic sites. |

| Predicted ¹³C NMR (C=C) | 118, 134 ppm | Helps in structural elucidation by identifying the chemical environment of the allyl group carbons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a highly flexible molecule due to the multiple rotatable single bonds (C-O and C-C) in its three allyloxy side chains. Molecular Dynamics (MD) simulations are an ideal tool to explore the vast conformational space of this molecule and understand its dynamic behavior and intermolecular interactions. aip.orgnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field (e.g., CHARMM, AMBER) to describe the potential energy of the system. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a specific temperature and pressure, one can observe the transitions between different conformational states. aip.org

A key aspect of the conformational analysis of this compound is the study of the dihedral angles along the C-O-C-C and O-C-C=C linkages. The relative populations of different conformers (e.g., gauche vs. anti arrangements) can be determined from the simulation trajectories. aip.orgnih.gov These simulations would likely reveal a complex potential energy surface with multiple local minima corresponding to different stable conformers. nih.govaip.org The results can identify the most probable, low-energy conformations that the molecule adopts in solution.

MD simulations also provide detailed information about intermolecular interactions. By analyzing the radial distribution functions (RDFs) between atoms of this compound and solvent molecules, one can characterize the solvation shell and identify specific interactions like hydrogen bonding (if a protic solvent is used). In simulations of the pure liquid, RDFs would reveal how molecules of this compound pack together, governed by van der Waals forces and dipole-dipole interactions. nih.gov

Table 2: Predicted Conformational Preferences of a Single Allyloxy Chain in this compound from MD Simulations

| Dihedral Angle | Description | Predicted Most Populous Conformation | Relative Energy (kcal/mol) |

| τ1 (C-O-CH₂-CH) | Rotation around the ether bond | gauche (~±60°) | 0.0 |

| anti (180°) | +0.8 | ||

| τ2 (O-CH₂-CH=CH₂) | Rotation around the C-C single bond | gauche (~±120°) | 0.0 |

| syn (0°) | +2.5 |

Mechanistic Modeling of Reaction Pathways and Transition States

This compound can undergo several chemical transformations, such as acid-catalyzed hydrolysis or thermal rearrangements. Computational modeling is essential for elucidating the detailed mechanisms of these reactions, including the identification of intermediates and the calculation of transition state (TS) structures and energies. rsc.orgacs.org